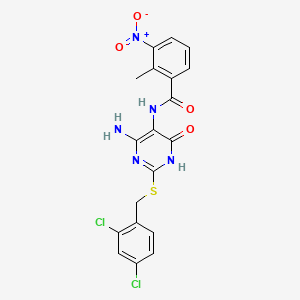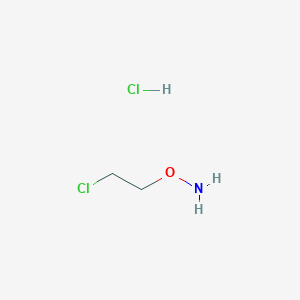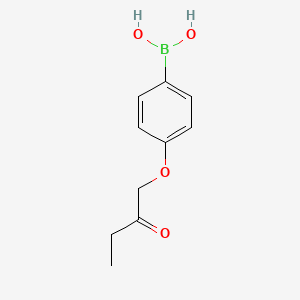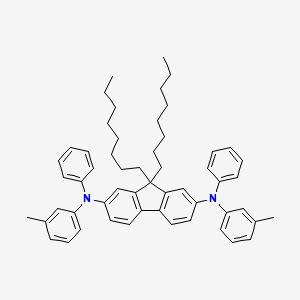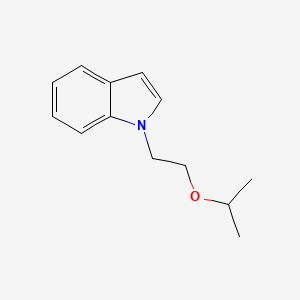
1-(2-Isopropoxyethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isopropoxyethyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with an isopropoxyethyl group attached to the nitrogen atom of the indole ring
Preparation Methods
The synthesis of 1-(2-Isopropoxyethyl)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of indole with 2-isopropoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
1-(2-Isopropoxyethyl)-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the isopropoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the indole ring or the isopropoxyethyl group, depending on the reaction conditions.
Substitution: Nucleophilic substitution reactions can occur at the isopropoxyethyl group, where nucleophiles such as amines or thiols can replace the isopropoxy group, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Isopropoxyethyl)-1H-indole has found applications in various scientific research fields:
Chemistry: In organic synthesis, it serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are being investigated for their potential as drug candidates. Their ability to modulate specific biological pathways makes them promising candidates for the treatment of various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials. It can be used as a precursor for the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Isopropoxyethyl)-1H-indole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The isopropoxyethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
In medicinal applications, the compound’s mechanism of action may involve the modulation of signaling pathways involved in disease processes. For instance, it may inhibit the proliferation of cancer cells by interfering with cell cycle regulation or induce apoptosis by activating specific apoptotic pathways.
Comparison with Similar Compounds
1-(2-Isopropoxyethyl)-1H-indole can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:
1-(2-Hydroxyethyl)-1H-indole: This compound has a hydroxyethyl group instead of an isopropoxyethyl group. The presence of the hydroxyl group can significantly alter its chemical reactivity and biological activity.
1-(2-Methoxyethyl)-1H-indole: The methoxyethyl group in this compound makes it less lipophilic compared to the isopropoxyethyl group. This difference can affect its solubility and interaction with biological targets.
1-(2-Ethoxyethyl)-1H-indole: The ethoxyethyl group provides a balance between the hydrophilicity of the hydroxyethyl group and the lipophilicity of the isopropoxyethyl group. This compound may exhibit intermediate properties in terms of reactivity and biological activity.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(2-propan-2-yloxyethyl)indole |
InChI |
InChI=1S/C13H17NO/c1-11(2)15-10-9-14-8-7-12-5-3-4-6-13(12)14/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
VMPISDFWONERCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


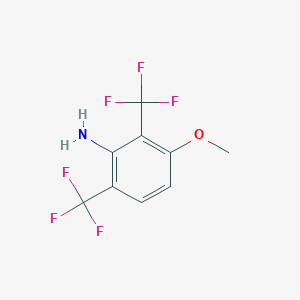
![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)

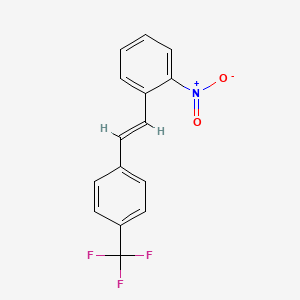
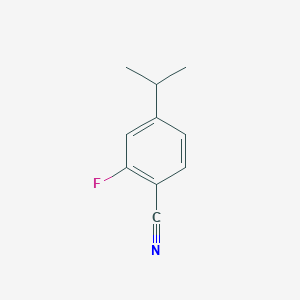
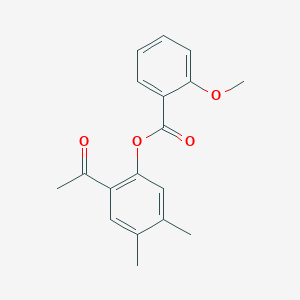

![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14128988.png)

